Lumula

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

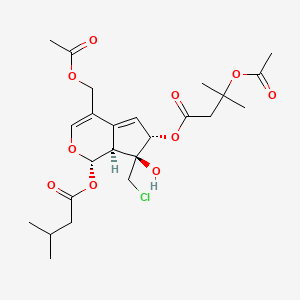

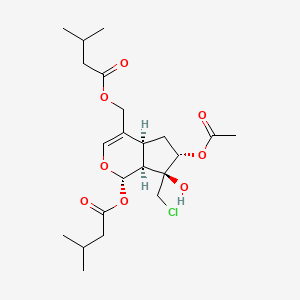

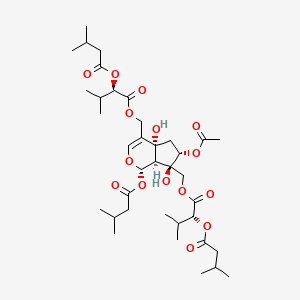

There are currently four prostaglandin (PG) derivatives which have been approved for human clinical use for the treatment of glaucoma. The names of the PGs and the concentrations of the approved doses are: travoprost (40 µg/ml), latanoprost (50 µg/ml), bimatoprost (300 µg/ml), and unoprostone (1,500 µg/ml). All of these compounds are modified at C-1 in order to act as lipophilic prodrugs in the eye. All have also been postulated to function via activation of the prostanoid FP receptor. Unoprostone and bimatoprost stand out in this class due to their lack of potency. Both are also claimed to have “alternate” mechanisms of actions: as a “docosanoid” in the case of unoprostone and as a “prostamide” in the case of bimatoprost. Lumula is a hybrid eicosanoid analog which incorporates the “docosanoid” features of unoprostone as well as the “prostamide” features of bimatoprost. Based on classical structure-activity relationships which have been established for prostanoid receptors, one would predict very low activity for this compound. The N-ethyl amide prodrug moiety which it inherits from bimatoprost is slow to hydrolyze, and the lower side chain modifications inherited from unoprostone interfere with FP receptor binding. This compound is therefore a good tool for testing the validity of the alternate mechanism theories.

Applications De Recherche Scientifique

1. Biological Research

In the study of insect physiology, researchers investigated the role of a mucin-like protein (NlMul) in the brown planthopper's (BPH) adaptability and virulence towards resistant rice varieties. This protein is crucial in both gelling and watery saliva, and is expressed in the salivary glands at various developmental stages. Knocking down NlMul expression led to changes in salivary sheath structure and impacted BPH's ability to cope with plant resistance, affecting their development and survival on resistant rice varieties. This insight is valuable for understanding insect-plant interactions and for developing strategies in rice breeding and planthopper management (Huang et al., 2017).

2. Environmental and Ecological Studies

Another study explored the prediction of land use and land cover (LULC) changes using a CA-Markov model in Mamuju Subdistrict. This research aimed to develop LULC projection models to predict future changes and assist in planning, management, and decision-making activities. The results showed forest-dominated land cover with increasing settlement areas, indicating significant LULC changes over time. The CA-Markov model's validation showed high accuracy in predicting these changes (Risma, Zubair, & Paharuddin, 2019).

3. Application in Material Science

A study in material science developed a dye-sensitized metal-organic framework, TMU-5S, for ratiometric fluorescent sensing of explosive nitro aromatic compounds. This framework showed high selectivity to picric acid, outperforming other luminescent-based sensors. Its ability to discriminate picric acid concentrations in the presence of other compounds highlights its potential in detecting explosive molecules with reduced environmental interference (Bagheri et al., 2016).

4. Assessment of Coal Quality

A research effort was made to use the phenomenon of natural luminescence to evaluate coal quality. The study utilized a photomultiplier to identify photons emitted by coal, and the results suggested practical possibilities for differentiating coal types based on photon emission levels (Maciej et al., 2018).

Propriétés

Formule moléculaire |

C24H43NO4 |

|---|---|

Poids moléculaire |

409.6 |

InChI |

InChI=1S/C24H43NO4/c1-3-5-6-7-10-13-19(26)16-17-21-20(22(27)18-23(21)28)14-11-8-9-12-15-24(29)25-4-2/h8,11,20-23,27-28H,3-7,9-10,12-18H2,1-2H3,(H,25,29)/b11-8-/t20-,21-,22+,23-/m1/s1 |

Clé InChI |

HKPRCFLRPPLNEN-XKRYCQBQSA-N |

SMILES |

O[C@@H]1[C@H](C/C=CCCCC(N([H])CC)=O)[C@@H](CCC(CCCCCCC)=O)[C@H](O)C1 |

Synonymes |

Maxeyprost; Unoprostone N-ethyl amide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.